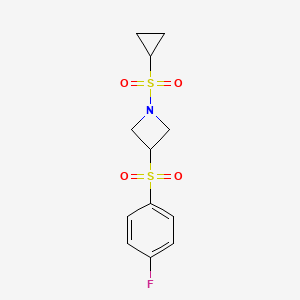
1-(シクロプロピルスルホニル)-3-((4-フルオロフェニル)スルホニル)アゼチジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a useful research compound. Its molecular formula is C12H14FNO4S2 and its molecular weight is 319.37. The purity is usually 95%.
BenchChem offers high-quality 1-(Cyclopropylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopropylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- (S)-(-)-1-(4-フルオロフェニル)エチルアミンは、有機合成において一般的に使用されます。これはリガンドとして作用し、配位錯体を形成します。 例えば、酢酸パラジウム(II)と反応して、ジアセタト-2-O-ビス[(S)-1-(4-フルオロフェニル)エチルアミン-N]パラジウム(II)を生成します 。これらの錯体は、触媒作用と材料科学で応用されています。
- この化合物のユニークな構造は、高分子化学で有用です。研究者は、部分スルホン化ポリ(アリーレンエーテルスルホン)(PSPAES)への組み込みを検討してきました。 例えば、この化合物から誘導された5-((4-フルオロフェニル)スルホニル)-2-ヒドロキシベンゼンスルホン酸は、親水性モノマーとして使用されてきました 。PSPAESは両親媒性を示し、興味深いナノ構造に自己組織化することができます。
有機合成とリガンド形成
高分子化学
生物活性
1-(Cyclopropylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a sulfonyl azetidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, characterized by the presence of cyclopropyl and fluorophenyl groups, suggests a promising pharmacological profile.
- Molecular Formula : C12H14FNO4S2
- Molecular Weight : 319.37 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that azetidine derivatives can inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that bicyclic azetidines inhibit phenylalanyl-tRNA synthetase (PheRS), a crucial enzyme for protein synthesis in certain pathogens, suggesting a similar potential for the azetidine structure in this compound .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of azetidine derivatives. Specifically, compounds within this class have demonstrated efficacy against Cryptosporidium parvum, a pathogen responsible for gastrointestinal infections. The mechanism involves inhibition of the PheRS enzyme, leading to disrupted protein synthesis and subsequent pathogen death .
Cytotoxicity and Selectivity
The cytotoxic effects of 1-(Cyclopropylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine have been evaluated in various cell lines. Preliminary findings indicate a selective cytotoxic profile, with significant activity against specific cancer cell lines while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing targeted therapies with minimal side effects.
Case Study 1: Anticryptosporidial Activity
In a detailed investigation, bicyclic azetidines were tested for their ability to cure infections caused by C. parvum. The study reported EC50 values ranging from <0.4 nM to 96 nM across different strains, indicating potent activity. In vivo studies using immunocompromised mice showed that treatment with these compounds led to significant reductions in oocyst shedding, demonstrating their potential as therapeutic agents against cryptosporidiosis .
Case Study 2: Enzyme Inhibition Studies
Further research focused on the inhibition of PheRS by this class of compounds. The results indicated that modifications at specific positions on the azetidine ring could enhance potency against both C. parvum and P. falciparum, suggesting a conserved mechanism of action across different pathogens .
Data Table: Biological Activity Summary
| Activity Type | Target Pathogen/Cell Line | EC50 (nM) | Notes |
|---|---|---|---|
| Anticryptosporidial | C. parvum | <0.4 - 96 | Effective in immunocompromised mice |
| Cytotoxicity | Various cancer cell lines | Variable | Selective toxicity observed |
| Enzyme Inhibition | PheRS | Not specified | Suggests potential for broad-spectrum activity |
特性
IUPAC Name |
1-cyclopropylsulfonyl-3-(4-fluorophenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S2/c13-9-1-3-10(4-2-9)19(15,16)12-7-14(8-12)20(17,18)11-5-6-11/h1-4,11-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVLDHYWOVEXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














